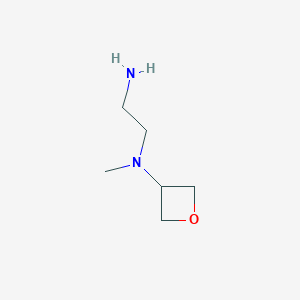
6-溴-7-甲氧基-2-甲基-1,2,3,4-四氢异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered a lot of attention in the scientific community. The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives are diverse. For instance, the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been explored . In addition, the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 can generate 3,4-dihydro isoquinoline derivatives .科学研究应用
药物化学
1,2,3,4-四氢异喹啉(THIQ)是“6-溴-7-甲氧基-2-甲基-1,2,3,4-四氢异喹啉”的衍生物,形成一类重要的异喹啉生物碱。 这些化合物对各种感染性病原体和神经退行性疾病具有多种生物活性 。 THIQ 杂环骨架在科学界引起了广泛关注,导致开发出具有强生物活性的新型 THIQ 类似物 .
PD-1/PD-L1 免疫检查点通路抑制剂
程序性细胞死亡-1/程序性细胞死亡配体-1(PD-1/PD-L1)免疫检查点轴的小分子抑制剂正在成为一种潜在的替代治疗方法 。 一系列 1,2,3,4-四氢异喹啉 (THIQ)-3-羧酸衍生物,其中“6-溴-7-甲氧基-2-甲基-1,2,3,4-四氢异喹啉”可能是其中的一部分,已评估其对 PD-1/PD-L1 蛋白-蛋白相互作用的抑制活性 .
双苄基异喹啉生物碱的合成
1,2,3,4-四氢异喹啉衍生物可用作制备盖亚碱和道里替辛型双苄基异喹啉生物碱的中间体 。 这些生物碱具有多种药理作用,包括抗疟疾、抗白血病和抗 HIV 活性。
作用机制
Mode of Action
It is known that tetrahydroisoquinoline derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Tetrahydroisoquinoline derivatives are known to be involved in a variety of biochemical reactions, but the exact pathways and downstream effects of this specific compound require further investigation .
未来方向
The future directions for the study of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and similar compounds involve further exploration of their biological activities, structural–activity relationship (SAR), and mechanism of action. In addition, the development of novel THIQ analogs with potent biological activity is a promising area of research .
生化分析
Biochemical Properties
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in neurotransmitter synthesis, such as phenylethanolamine N-methyltransferase (PNMT) . The interaction with PNMT results in altered levels of neurotransmitters, which can have downstream effects on cellular signaling and function.
Cellular Effects
The effects of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PNMT involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition results in decreased synthesis of certain neurotransmitters, which can have broad implications for cellular function and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in certain behavioral outcomes . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and overall efficacy.
Transport and Distribution
Within cells and tissues, 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can determine its interactions with other biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
6-bromo-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13-4-3-8-5-10(12)11(14-2)6-9(8)7-13/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBOEGOGZZSNFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


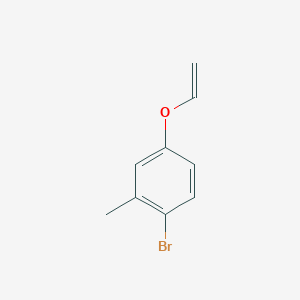
![5-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B1380788.png)
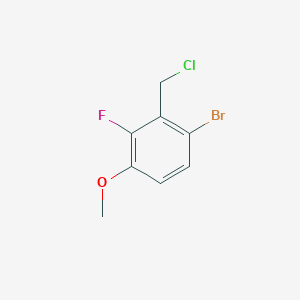
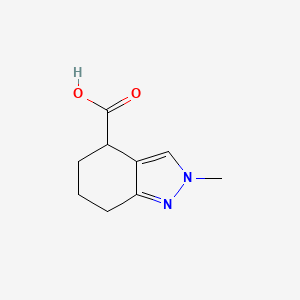
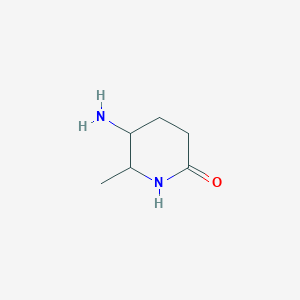
![Imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl-](/img/structure/B1380796.png)
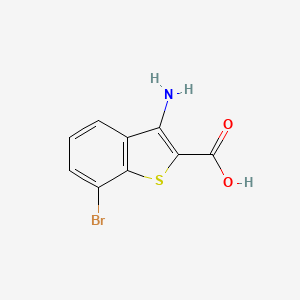
![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380799.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)
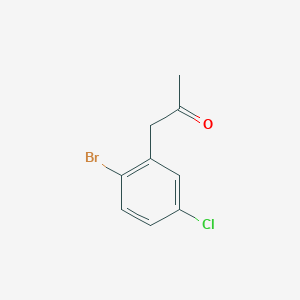
![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)
